

# In-Depth Technical Guide: 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

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## Compound of Interest

Compound Name: 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug discovery.

## Chemical Structure and Properties

**2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** is a polysubstituted pyrrole derivative with the molecular formula  $C_7H_9N_3$ .<sup>[1]</sup> The core of the molecule is a five-membered aromatic pyrrole ring, which is substituted with an amino group at position 2, a cyano group at position 3, and two methyl groups at positions 4 and 5.

```
// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"]; N_amino [label="N", pos="-2.4,1.2!"]; H_amino1 [label="H", pos="-3,1.8!"]; H_amino2 [label="H", pos="-3,0.6!"]; C_cyano [label="C", pos="-2.4,-1.2!"]; N_cyano [label="N", pos="-3.6,-1.8!"]; C_methyl4 [label="C", pos="0,-2.4!"]; H_methyl4_1 [label="H", pos="-0.6,-3!"]; H_methyl4_2 [label="H", pos="0.6,-3!"]; H_methyl4_3 [label="H", pos="0,-3.6!"]; C_methyl5 [label="C", pos="2.4,-1.2!"]; H_methyl5_1 [label="H", pos="3,-1.8!"]; H_methyl5_2 [label="H", pos="3,-0.6!"]; H_methyl5_3 [label="H", pos="1.8,-1.8!"]; H_N1 [label="H", pos="0,1.8!];
```

```
// Bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;  
  
C2 -- N_amino; N_amino -- H_amino1; N_amino -- H_amino2;  
  
C3 -- C_cyano; C_cyano -- N_cyano [len=1.5];  
  
C4 -- C_methyl4; C_methyl4 -- H_methyl4_1; C_methyl4 -- H_methyl4_2; C_methyl4 --  
H_methyl4_3;  
  
C5 -- C_methyl5; C_methyl5 -- H_methyl5_1; C_methyl5 -- H_methyl5_2; C_methyl5 --  
H_methyl5_3;  
  
N1 -- H_N1;  
  
} Chemical structure of 2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile.
```

Table 1: Physicochemical Properties of **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	135.17 g/mol	<a href="#">[1]</a>
IUPAC Name	2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile	<a href="#">[1]</a>
CAS Number	21392-51-8	<a href="#">[1]</a>
XLogP3-AA	1.4	<a href="#">[1]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	0	<a href="#">[1]</a>
Exact Mass	135.079647300 Da	<a href="#">[1]</a>
Topological Polar Surface Area	65.6 Å <sup>2</sup>	<a href="#">[1]</a>

## Spectroscopic Data

While specific, experimentally obtained spectra for **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** are not readily available in the public domain, characteristic spectral features can be predicted based on its structure and data from analogous compounds. PubChem indicates the availability of  $^{13}\text{C}$  NMR and FTIR spectra on SpectraBase.[\[2\]](#)

### 2.1. $^1\text{H}$ NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the amino group, the methyl groups, and the N-H proton of the pyrrole ring. The amino protons would likely appear as a broad singlet. The two methyl groups at positions 4 and 5 might show as sharp singlets, and the N-H proton of the pyrrole ring would also likely be a singlet, with its chemical shift being solvent-dependent.

### 2.2. $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon of the cyano group appearing at a characteristic downfield shift. The carbons of the pyrrole ring would appear in the aromatic region, and the methyl carbons would be found in the aliphatic region.

### 2.3. Infrared (IR) Spectroscopy (Predicted)

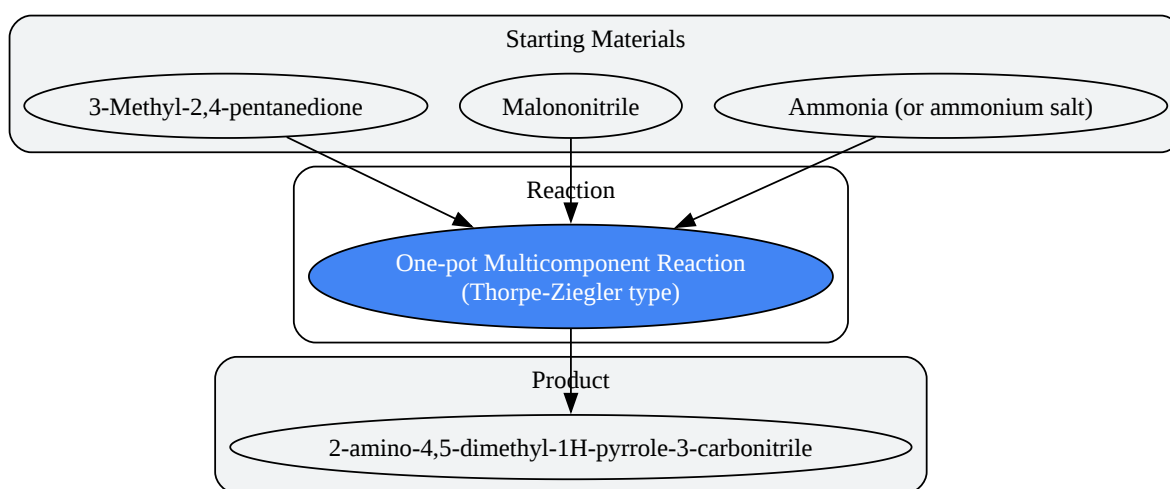
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group and the pyrrole ring, typically in the region of  $3200\text{--}3500\text{ cm}^{-1}$ . A sharp, strong absorption band corresponding to the  $\text{C}\equiv\text{N}$  stretching of the nitrile group would be expected around  $2200\text{--}2260\text{ cm}^{-1}$ . Bending vibrations for N-H and C-H bonds, as well as C-C and C-N stretching vibrations, would also be present in the fingerprint region.

### 2.4. Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound ( $135.17\text{ m/z}$ ). Fragmentation patterns would likely involve the loss of small molecules such as HCN from the cyano group or cleavage of the pyrrole ring.

## Synthesis

A plausible and efficient method for the synthesis of **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** is through a multicomponent reaction, a variation of the Thorpe-Ziegler reaction. This approach offers the advantage of forming the complex pyrrole ring in a single step from simple starting materials.



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### 3.1. Experimental Protocol: Multicomponent Synthesis

This protocol is a proposed method based on established syntheses of similar 2-amino-3-cyanopyrrole derivatives.

- Materials:
  - 3-Methyl-2,4-pentanedione (1.0 eq)
  - Malononitrile (1.0 eq)
  - Ammonium acetate (as a source of ammonia, 1.5 eq)

- Ethanol (solvent)
- Piperidine or another basic catalyst (catalytic amount)
- Procedure:
  - To a round-bottom flask, add 3-methyl-2,4-pentanedione, malononitrile, and ammonium acetate to ethanol.
  - Add a catalytic amount of piperidine to the mixture.
  - Reflux the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - After the reaction is complete, cool the mixture to room temperature.
  - The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
  - If the product does not precipitate, the solvent can be removed under reduced pressure.
  - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

## Biological Activity and Potential Applications

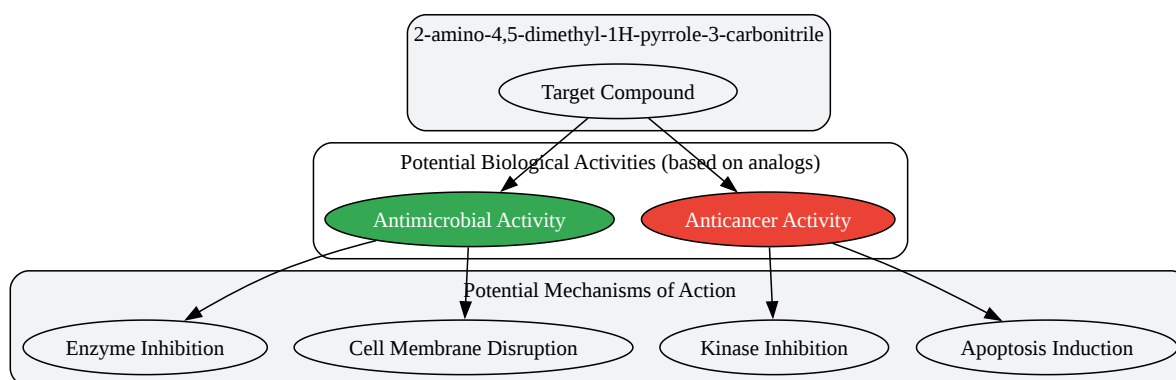
While there is a lack of specific biological data for **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile**, the pyrrole scaffold is a well-established pharmacophore present in numerous biologically active compounds.<sup>[3]</sup> Derivatives of 2-amino-3-cyanopyrrole have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties.

### 4.1. Antimicrobial Activity (Potential)

Many 2-amino-3-cyanopyrrole derivatives have demonstrated significant antibacterial and antifungal activities.<sup>[4]</sup> The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the amino and cyano groups on the pyrrole ring is often crucial for these activities. It is plausible that **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** could exhibit similar antimicrobial properties.

## 4.2. Anticancer Activity (Potential)

The pyrrole core is found in several anticancer drugs. Substituted 2-aminopyrrole-3-carbonitriles have been investigated for their cytotoxic effects against various cancer cell lines. [5] The potential mechanisms of action for such compounds can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis. Further research would be necessary to determine if **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** possesses any antiproliferative activity.



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## 4.3. Drug Development Potential

Given the synthetic accessibility and the known biological activities of related compounds, **2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** represents a scaffold of interest for further investigation in drug discovery programs. Its relatively simple structure allows for the facile synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

## Conclusion

**2-amino-4,5-dimethyl-1H-pyrrole-3-carbonitrile** is a heterocyclic compound with a well-defined structure and predictable chemical properties. While experimental data on its biological activity is currently limited, its structural similarity to other biologically active 2-amino-3-cyanopyrroles suggests potential as an antimicrobial or anticancer agent. The proposed multicomponent synthesis offers a straightforward route to this compound, paving the way for further investigation and derivatization in medicinal chemistry research. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this promising molecule.

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## References

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